

A Comparative Guide to KH

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Compound of Interest

Compound Name: KHKI-01215

Cat. No.: B15543212

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development of various cancers. Key components include transcriptional co-activators YAP (Yes-associated protein) and its paralog TAZ. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus to promote cell growth.

This guide provides a detailed comparison between the NUA2 inhibitor **KHKI-01215** and other strategies for targeting the Hippo pathway, including

Mechanism of Action: Targeting Downstream of the Core Kinase Cascade

Instead of targeting the core Hippo kinase cascade, **KHKI-01215** acts on a key downstream effector, NUA family kinase 2 (NUAK2). YAP activation leads to NUA2 phosphorylation, which disrupts this feedback loop and suppressing the oncogenic functions of YAP/TAZ.

Other Hippo pathway inhibitors target different nodes of the pathway. Pan-TEAD inhibitors prevent the interaction between YAP/TAZ and TEAD transcription factors.

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```
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Materials:

- Recombinant NUA2 enzyme
- ULight™-labeled substrate peptide
- ATP
- Europium (Eu)-labeled anti-phospho-substrate antibody
- Assay buffer
-

384-well low-volume plates

- TR-FRET compatible plate reader

Procedure:

- Prepare serial dilutions of **KHKI-01215** in the assay buffer.
- In a 384-well plate, add the NUAK2 enzyme, ULight™-labeled substrate peptide, and the test compound.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the K_m value for NUAK2.
- Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing the Europium-labeled anti-phospho-substrate antibody.
- Incubate the plate for a further 60 minutes at room temperature to allow for antibody binding.

- Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelength of 615 nm.
- The ratio of the emission at 665 nm to 615 nm is calculated.
- Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

KINOMEScan™ Kinase Profiling

This is a competition binding assay to determine the selectivity of a compound against a large panel of kinases.

Principle:

A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest.

Procedure:

- Kinases are tagged with a unique DNA identifier.
- The test compound (e.g., **KHKI-01215** at 1 μ M) is incubated with the DNA-tagged kinase and an immobilized ligand.
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After incubation, the wells are washed to remove unbound components.

- The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
- Results are reported as "percent of control," where the control is DMSO. A low percentage indicates strong i

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

```
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```

```
Add_MTT -> Incubate_3;
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Solubilize -> Read_Absorbance;
Read_Absorbance -> Analyze;
}
```

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